molecular formula C16H13N3O B7467885 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide

2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No. B7467885
M. Wt: 263.29 g/mol
InChI Key: LQKUBSKKHQXPIX-UHFFFAOYSA-N
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Description

2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide, also known as 2-Me-4Q, is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide is not fully understood. However, it has been proposed that it exerts its pharmacological effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. Additionally, it has been suggested that 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide modulates the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the activity of various enzymes, including topoisomerase II and protein kinase C. Furthermore, it has been shown to induce apoptosis in cancer cells and reduce the production of reactive oxygen species. In vivo studies have demonstrated that 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide reduces tumor growth and inflammation, and improves cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide in lab experiments include its ease of synthesis, high purity, and potential pharmacological properties. Furthermore, it has been shown to exhibit low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent. However, the limitations of using 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide in lab experiments include its limited solubility in aqueous solutions and its potential instability under certain conditions.

Future Directions

There are several future directions for the research on 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide. Firstly, further studies are needed to elucidate the mechanism of action of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide in different cell types and disease models. Secondly, the development of more efficient synthesis methods and analogs of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide could lead to the discovery of more potent and selective pharmacological agents. Thirdly, the evaluation of the pharmacokinetics and pharmacodynamics of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide in animal models could provide valuable information for the development of clinical trials. Finally, the investigation of the potential synergistic effects of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide with other therapeutic agents could lead to the development of more effective combination therapies for various diseases.
Conclusion:
In conclusion, 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. The synthesis of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide is relatively simple, and it has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities. Further research is needed to elucidate its mechanism of action, evaluate its pharmacokinetics and pharmacodynamics, and develop more potent and selective analogs for clinical use.

Synthesis Methods

The synthesis of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide involves the reaction between 2-methylquinoline-4-carboxylic acid and pyridine-4-amine. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The reaction yields 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide as a white solid with a purity of over 95%. The synthesis of 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective activities. In vitro studies have demonstrated that 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Additionally, 2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide has been shown to protect neurons from oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-methyl-N-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11-10-14(13-4-2-3-5-15(13)18-11)16(20)19-12-6-8-17-9-7-12/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKUBSKKHQXPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501330188
Record name 2-methyl-N-pyridin-4-ylquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819701
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-methyl-N-(pyridin-4-yl)quinoline-4-carboxamide

CAS RN

1017094-84-6
Record name 2-methyl-N-pyridin-4-ylquinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501330188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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